13-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraen-15-one
Description
The compound 13-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),2,8,11(16)-tetraen-15-one is a polycyclic heterocyclic molecule featuring a tetracyclic core with nitrogen (aza) and sulfur (thia) atoms embedded in its framework. Its structure includes a phenyl substituent at position 13 and a ketone group at position 15. Such compounds are typically synthesized via transition-metal-catalyzed coupling reactions, as seen in analogous systems (e.g., palladium-mediated Buchwald-Hartwig amination) . Structural characterization of similar molecules often relies on X-ray crystallography using programs like SHELX .
Properties
IUPAC Name |
13-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraen-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-18-16-15(21-17(22-18)11-6-2-1-3-7-11)13-10-12-8-4-5-9-14(12)20-19(13)24-16/h1-3,6-7,10,17,21H,4-5,8-9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMVTWZEQJYLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C4=C(S3)C(=O)NC(N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a substituted aniline with a thieno[2,3-b]quinoline derivative under acidic conditions can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF) as solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield fully saturated derivatives.
Scientific Research Applications
2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways due to its ability to bind to specific proteins.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 13-phenyl-17-thia-2,12,14-triazatetracyclo[...]-15-one with structurally related tetracyclic heterocycles, highlighting key differences in substituents, heteroatoms, and properties.
Key Structural and Functional Insights:
Heteroatom Influence :
- The thia (sulfur) atom in the target compound and CAS 750604-00-3 may confer greater metabolic stability compared to oxa (oxygen) analogs like Compound 43 .
- Triaza (three nitrogen atoms) systems in the target and CAS 618393-77-4 likely enhance hydrogen-bonding interactions, relevant to receptor binding.
The diethylaminopropylamino side chain in CAS 618393-77-4 introduces basicity and solubility, critical for pharmacokinetics .
Synthesis Trends :
- Pd-catalyzed methods dominate for nitrogen-rich heterocycles (e.g., Compound 43 ), while custom synthesis routes are common for fluorinated derivatives .
Computational Properties: The target compound’s estimated XLogP3 (~4.6, inferred from CAS 618393-77-4 ) suggests moderate hydrophobicity.
Research Findings and Implications
- Structural Characterization : SHELX programs remain pivotal for resolving complex heterocyclic frameworks via X-ray crystallography .
- Biological Potential: While direct data are lacking, fluorinated and amino-substituted analogs (e.g., CAS 750604-00-3 , CAS 618393-77-4 ) are often explored in antimicrobial or kinase inhibitor research.
- Synthetic Challenges : Regioselective functionalization of tetracyclic cores requires precise catalyst control, as seen in Pd/BINAP systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
